molecular formula C8H11ClF2N2O B2471536 (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride CAS No. 2375272-87-8

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride

Cat. No.: B2471536
CAS No.: 2375272-87-8
M. Wt: 224.64
InChI Key: YORDZJHZUKOFMN-UHFFFAOYSA-N
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Description

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with difluoro groups and a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the benzoxazole ring, followed by the introduction of difluoro groups and the methanamine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The difluoro groups and the benzoxazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: Similar structure but with a tetrahydrobenzoxazole ring.

    (5,7-Difluorochroman-4-one): Contains a chroman ring instead of a benzoxazole ring.

Uniqueness

The uniqueness of (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine lies in its specific substitution pattern and the presence of the methanamine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-7-5(3-8)6(4-11)12-13-7;/h1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORDZJHZUKOFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1ON=C2CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375272-87-8
Record name (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride
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